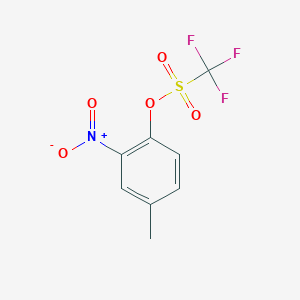

4-Methyl-2-nitrophenyl trifluoromethanesulfonate

描述

Trifluoromethanesulfonate (triflate) esters are widely recognized for their exceptional leaving group ability due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group . This compound is structurally related to 4-nitrophenyl trifluoromethanesulfonate (CAS 17763-80-3), which shares the nitro substituent but lacks the methyl group at the 2-position . Aryl triflates like this are pivotal in organic synthesis, particularly in cross-coupling reactions and as alkylating or arylating agents.

属性

IUPAC Name |

(4-methyl-2-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPDNUBFUXJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60772852 | |

| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195455-54-0 | |

| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It’s known that similar compounds are often used as reagents in the synthesis of aryl triflates, which are used in palladium-catalyzed coupling reactions.

Mode of Action

4-Methyl-2-nitrophenyl trifluoromethanesulfonate acts as a triflating agent in the synthesis of aryl triflates. It’s also used as a reagent for palladium-catalyzed coupling reactions with different substrates

Biochemical Pathways

It’s known to be involved in the synthesis of aryl triflates and palladium-catalyzed coupling reactions, which are key processes in organic chemistry and drug synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a strong methylation agent. .

生化分析

Biochemical Properties

4-Methyl-2-nitrophenyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a reagent in the synthesis of aryl triflates. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. The compound’s interactions are primarily characterized by its ability to act as a triflating agent, which is essential in the modification of biomolecules for further biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its full biochemical impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways includes the modification of metabolites and alteration of metabolic flux. The compound’s interactions with key enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, as it needs to reach specific sites within the cell to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical impact.

生物活性

4-Methyl-2-nitrophenyl trifluoromethanesulfonate (CAS No. 195455-54-0) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its unique structural features, including the trifluoromethanesulfonate group, contribute to its biological activity, making it a valuable compound for studying enzyme interactions and potential therapeutic applications.

The chemical structure of this compound includes:

- A methyl group at the para position of the nitrophenyl ring.

- A nitro group at the ortho position, which influences its reactivity.

- A trifluoromethanesulfonate group that enhances its electrophilic properties.

These characteristics allow it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

The biological activity of this compound primarily involves its ability to act as an electrophile, which can interact with nucleophiles such as amino acids in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.

- Signal Transduction Modulation : It can influence cellular signaling pathways by altering protein function.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, particularly those involved in metabolic pathways. For example:

- It has been shown to inhibit certain kinases , affecting downstream signaling pathways critical for cell proliferation and survival.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of oxidative stress and apoptosis through:

- Increased levels of reactive oxygen species (ROS).

- Activation of apoptotic pathways leading to cell death.

Case Studies

- Antitumor Activity : In a study involving human cancer cell lines, this compound showed an IC50 value indicating significant cytotoxicity, suggesting its potential as an antitumor agent .

- Neuroprotective Properties : Another investigation highlighted its ability to protect neuronal cells from oxidative damage, indicating possible applications in neurodegenerative diseases .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Induction of significant oxidative stress and potential tissue damage.

Metabolic Pathways

This compound is metabolized through several pathways:

- It is processed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular targets .

Transport and Distribution

The transport mechanisms for this compound involve:

- Active transport processes that facilitate its uptake into cells.

- Binding to specific proteins that mediate its distribution within cellular compartments.

科学研究应用

Organic Synthesis

Triflation Reactions

The compound is widely used as a triflation agent in organic synthesis. Triflation involves the substitution of a hydroxyl group with a triflate group, facilitating the formation of more reactive intermediates. For instance, it has been utilized in the synthesis of complex organic molecules through nucleophilic substitutions, demonstrating high yields and selectivity in reactions involving various nucleophiles .

Case Study: Synthesis of Fluorinated Compounds

In a study exploring the synthesis of fluorinated derivatives, 4-methyl-2-nitrophenyl trifluoromethanesulfonate was employed to generate key intermediates that underwent further transformations. The results indicated that the triflate acted as an efficient electrophile, leading to the successful formation of fluorinated products .

Medicinal Chemistry

Antitumor Activity

Research has highlighted the potential of this compound derivatives in developing new antitumor agents. A notable study demonstrated that compounds derived from this triflate exhibited significant cytotoxic activity against various cancer cell lines, suggesting their utility in drug development .

Case Study: Evaluation of Anticancer Properties

In vitro evaluations conducted by the National Cancer Institute showed that derivatives synthesized from this compound displayed promising antimitotic activity. The compounds were tested across multiple cancer cell lines, revealing effective inhibition of cell growth with favorable GI50 values .

Material Science

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the development of functional polymers with tailored properties. The triflate group facilitates cross-linking reactions and can be used to modify polymer structures for enhanced performance in various applications, including coatings and adhesives.

Case Study: Development of Functional Polymers

A recent investigation reported the use of this compound in synthesizing novel polymeric materials with improved thermal stability and mechanical properties. The study demonstrated that incorporating this compound into polymer matrices led to significant enhancements in material performance under stress conditions .

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-methyl-2-nitrophenyl trifluoromethanesulfonate and analogous compounds:

*Inferred based on 4-nitrophenyl triflate (C₇H₄F₃NO₅S) with an additional methyl group.

Reactivity and Stability

- Electron-Withdrawing Effects: The nitro group in 4-methyl-2-nitrophenyl triflate enhances the electrophilicity of the adjacent triflate group, making it a superior leaving group compared to non-nitro-substituted aryl triflates . However, steric hindrance from the 4-methyl group may slightly reduce reactivity compared to 4-nitrophenyl triflate.

- Comparison with Alkyl Triflates : Methyl triflate is a potent methylating agent but is highly reactive and hazardous, with documented skin corrosion risks . In contrast, aryl triflates like 4-methyl-2-nitrophenyl triflate are typically less volatile and may offer better control in selective arylations .

- Metal Triflates: Scandium triflate is thermally stable and non-corrosive, serving as a recyclable Lewis acid catalyst . Organic triflates, however, are more reactive but require careful handling due to hydrolysis sensitivity.

Key Studies

- Microwave-Assisted Alkylation : Methyl and ethyl triflates demonstrated rapid alkylation under microwave conditions (150°C, 10–15 min), highlighting their efficiency compared to traditional methods . Aryl triflates like 4-methyl-2-nitrophenyl triflate could similarly benefit from microwave activation but require optimization for aryl transfer.

- Polymerization and Catalysis : Sulfonium triflate salts, such as those derived from naphthalene, are used in photoacid generators for polymerization . The nitro group in 4-methyl-2-nitrophenyl triflate could enhance photostability in such applications.

- Safety Considerations: Methyl triflate’s hazards (H314, H226) underscore the need for stringent safety protocols when handling reactive triflates .

Comparative Data Table: Reaction Performance

准备方法

Direct Triflation of 4-Methyl-2-nitrophenol

Method Overview:

This classical method involves the reaction of 4-methyl-2-nitrophenol with triflic anhydride (trifluoromethanesulfonic anhydride) in an inert solvent such as dichloromethane (DCM) under controlled temperature conditions.

- Dissolve 4-methyl-2-nitrophenol in dry DCM.

- Cool the solution to 0°C using an ice bath.

- Add triflic anhydride dropwise under stirring, maintaining the temperature.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.

- Quench the reaction with water or a weak base (e.g., pyridine) to neutralize excess triflic anhydride.

- Extract the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate to obtain the triflate.

Yield and Efficiency:

Reported yields range from 80% to 95%, with reaction times typically between 2 to 6 hours, depending on temperature and reagent ratios.

Research Data:

A recent synthesis achieved a yield of approximately 85% using this method, with TLC and NMR confirming the formation of the desired triflate.

Solvent-Free Triflation at Room Temperature

Innovative Approach:

Recent advancements have demonstrated that triflation can be effectively performed under solvent-free conditions, which simplifies purification and enhances safety.

- Mix 4-methyl-2-nitrophenol with triflic anhydride directly in a mortar or on a planetary ball mill.

- Add a catalytic amount of a solid acid catalyst such as p-toluenesulfonic acid or silica gel.

- Stir the mixture at room temperature for 1-24 hours, depending on the desired yield.

- The reaction progress is monitored via TLC or GC-MS.

- Upon completion, purify by filtration or chromatography.

- A study reported a 39% yield after 2 hours, which increased to 63% after 7 days of reaction time.

- The method offers advantages of simplicity, reduced solvent waste, and milder conditions.

Catalyzed Triflation Using Acid Catalysts

- p-Toluenesulfonic acid (p-TsOH): yields around 55-64%

- Methanesulfonic acid: yields approximately 64%

- Sulfuric acid: yields around 43%

- Sodium sulfate: negligible yield (~2%)

- Typically conducted at room temperature.

- Use of silica gel as a solid support enhances reaction efficiency.

- Reaction times vary from 1 to 24 hours, with longer durations favoring higher yields.

| Catalyst | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid | 24 hours | 55 | Standard catalyst |

| Methanesulfonic acid | 24 hours | 64 | Slightly higher efficiency |

| Sulfuric acid | 24 hours | 43 | Less effective |

| Sodium sulfate | 24 hours | 2 | Ineffective |

Synthesis via Trifluoromethanesulfonic Anhydride

- React trifluoromethanesulfonic anhydride with 4-methyl-2-nitrophenol in the presence of a base such as pyridine or DIPEA.

- Maintain low temperature (0°C to room temperature) to control exothermicity.

- Workup involves washing with aqueous solutions and purification by chromatography.

Yield Data:

Yields reported are generally high, around 85-95%, with reaction times of 2-4 hours.

Summary of Key Parameters and Data

| Method | Solvent/Support | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical triflation | DCM + triflic anhydride | 0°C to RT | 2-6 hours | 80-95 | Widely used, high yield |

| Solvent-free, catalytic | None + silica/acid | RT | 1-24 hours | 39-63 | Environmentally friendly, simple |

| Anhydride-based method | Pyridine or DIPEA | 0°C to RT | 2-4 hours | 85-95 | High efficiency, scalable |

常见问题

Basic: What are the standard synthetic routes for preparing 4-Methyl-2-nitrophenyl trifluoromethanesulfonate, and what factors influence reaction efficiency?

Answer:

The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, a nitro-substituted aryl precursor (e.g., 4-nitro-2-trifluoromethylphenol) can react with trifluoromethanesulfonic anhydride or triflyl chloride under controlled conditions. Key factors include:

- Temperature: Reactions often require heating (e.g., 24 hours under reflux) to drive completion .

- Solvent choice: Polar aprotic solvents (e.g., dichloromethane) or ethanol are common .

- Stoichiometry: Excess triflyl reagent (1.2–1.5 equivalents) ensures complete substitution .

- Work-up: Dilution with ethyl acetate/water mixtures aids phase separation, followed by column chromatography (silica gel, petroleum ether/ethyl acetate) for purification .

Basic: How can researchers purify this compound effectively, and what analytical techniques confirm its structural integrity?

Answer:

Purification is achieved via column chromatography (silica gel, gradient elution with non-polar to polar solvents) . For analytical confirmation:

- NMR spectroscopy: H and C NMR identify aromatic protons, triflate groups, and methyl substituents. Splitting patterns confirm substitution positions .

- GC-MS: Validates molecular weight and detects impurities .

- IR spectroscopy: Peaks near 1350–1450 cm confirm sulfonate stretching .

Advanced: What strategies can be employed to optimize the yield of this compound in nucleophilic substitution reactions?

Answer:

Low yields (e.g., 43% ) often arise from incomplete substitution or side reactions. Optimization strategies include:

- Catalytic additives: Use of bases (e.g., 2,6-di-tert-butylpyridine) to scavenge protons and accelerate triflate formation .

- Microwave-assisted synthesis: Reduces reaction time and improves efficiency .

- Stepwise temperature control: Initial room-temperature mixing followed by gradual heating minimizes decomposition .

- Precursor derivatization: Protecting reactive groups (e.g., methyl or nitro) prior to sulfonation .

Advanced: How does the electronic environment of the aryl ring in this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitro and triflate groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Suzuki-Miyaura):

- Nitro group: Enhances electrophilicity at the para position, facilitating displacement .

- Triflate group: Acts as a superior leaving group compared to halides, enabling efficient Pd-catalyzed cross-coupling .

- Methyl substituent: Steric effects may slow meta-substitution but stabilize intermediates . Mechanistic studies using DFT calculations or kinetic isotope effects can further elucidate electronic impacts .

Advanced: What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Answer:

The compound is sensitive to moisture and light. Critical storage practices include:

- Inert atmosphere: Store under argon or nitrogen to prevent hydrolysis .

- Temperature: Keep at 0–6°C in amber vials to minimize thermal decomposition .

- Desiccants: Use silica gel or molecular sieves in storage containers .

During experiments, avoid prolonged exposure to air and use anhydrous solvents (e.g., freshly distilled THF) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Contradictions (e.g., unexpected H NMR shifts) may arise from impurities or tautomerism. Methodological approaches include:

- Multi-technique validation: Cross-check with F NMR (to confirm triflate integrity) and HRMS (for exact mass) .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .

- Dynamic NMR experiments: Assess rotational barriers or conformational changes affecting spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。